8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one
Description
Historical Development of Coumarin Photocages
The origins of coumarin-based photocages trace back to the late 20th century, when researchers first recognized the potential of coumarin derivatives as photolabile protecting groups. Early work by Givens and Matuszewski demonstrated that coumarinylmethyl groups could release phosphate esters upon irradiation, establishing the foundational photochemistry of these systems. Initial designs, such as 7-methoxycoumarin-4-ylmethyl (MCM) cages, exhibited absorption maxima near 320–330 nm but suffered from limited aqueous solubility and modest quantum yields (Φ ~10^−3^).
A pivotal advancement came with the introduction of electron-donating amino groups at the 7-position. For instance, 7-diethylaminocoumarin (DEACM) derivatives shifted absorption maxima to 350–400 nm while improving solubility through protonation at physiological pH. This redshift aligned with the growing demand for visible-light-activatable systems to minimize photodamage in biological applications. Parallel efforts explored π-extension strategies, such as vinylpyridinium substitutions at the 3-position, which further red-shifted absorption to 480–540 nm and enabled two-photon activation with cross-sections exceeding 1000 GM.
Structural Evolution of DEACM-Based Compounds
The DEACM scaffold has undergone systematic structural optimization to enhance its performance as a photocage. Key modifications include:
Amino Group Positioning : Moving the diethylamino group from the 7-position (as in classical DEACM) to the 8-position, as seen in 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one, reduces steric hindrance while maintaining electron-donating effects. This shift improves conjugation efficiency, further red-shifting absorption into the 400–450 nm range.
Hydroxy Group Retention : The 7-hydroxy group serves dual roles: (a) participating in intramolecular hydrogen bonding to stabilize the excited state, and (b) enabling pH-dependent solubility through deprotonation. Comparative studies show that 7-hydroxy derivatives exhibit 2–3× higher quantum yields than their alkoxy counterparts.
Aromatic Extensions : Introducing a phenyl group at the 3-position, as in the subject compound, extends π-conjugation. This modification increases molar absorptivity (ε >40,000 M^−1^cm^−1^) and two-photon cross-sections while maintaining water solubility through charge-delocalization effects.
Position of 8-[(Diethylamino)methyl]-7-Hydroxy-3-Phenyl-2H-Chromen-2-One in Photocage Research
This compound occupies a unique niche in photocage development by addressing three critical challenges:
Wavelength Selectivity : The 8-diethylaminomethyl group induces a bathochromic shift to 425–450 nm, enabling activation by blue light—a regime with better tissue penetration than UV. This aligns with trends toward visible-light-activatable systems, as evidenced by recent designs of green-light-sensitive coumarins absorbing at 480–540 nm.
Aqueous Compatibility : Despite its extended aromatic system, the compound maintains solubility (>0.1 mM in water) through a combination of protonatable amino groups and hydrogen-bonding hydroxyl moieties. This contrasts with earlier BODIPY-based cages, which required organic cosolvents.
Dual-Mode Activation : The 3-phenyl extension enhances two-photon cross-sections (σ~TPA~ ≈300 GM at 740 nm), enabling nonlinear optical activation in thick tissues. Recent mitochondrial-targeting studies using similar coumarins demonstrate the potential for spatially resolved uncaging in live cells.
Ongoing research leverages these attributes for advanced applications, including:
- Bioorthogonal Uncaging : Fluorogenic variants enable real-time monitoring of uncaging via turn-on fluorescence, as demonstrated in mitochondrial-targeted systems.
- Wavelength Multiplexing : Pairing with UV-sensitive cages (e.g., nitroveratryl derivatives) allows orthogonal release of multiple payloads.
Properties
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-3-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-3-21(4-2)13-17-18(22)11-10-15-12-16(20(23)24-19(15)17)14-8-6-5-7-9-14/h5-12,22H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXWMHZPCFXVND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one typically involves the Mannich reaction, which is a three-component condensation reaction. The reaction involves the condensation of a hydroxycoumarin, formaldehyde, and a secondary amine (diethylamine) under acidic conditions . The reaction proceeds as follows:
Formation of the Mannich base: The hydroxycoumarin reacts with formaldehyde and diethylamine to form the Mannich base.
Purification: The crude product is purified using techniques such as flash chromatography to obtain the desired compound in moderate yields.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
Chemistry
8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one serves as a precursor for synthesizing various coumarin derivatives with potential biological activities. Its unique substitution pattern enhances its reactivity and solubility, making it a valuable compound for further chemical modifications .
Biology
Antiproliferative Activity:
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HeLa cells. The mechanism involves:
- Enzyme Inhibition: The compound inhibits key enzymes involved in cancer cell proliferation.
- Cellular Pathways: It modulates critical signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and apoptosis induction in cancer cells .
Case Study:
In a study assessing the antiproliferative effects of 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one on HeLa cells, researchers observed a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.
Industry
This compound is utilized in the production of:
- Fluorescent Dyes: Its unique properties make it suitable for creating dyes that exhibit strong fluorescence.
- Optical Brighteners: It is incorporated into products to enhance brightness.
- Photosensitizers: It serves as a photosensitizer in photodynamic therapy applications due to its ability to generate reactive oxygen species upon light activation .
Mechanism of Action
The mechanism of action of 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Pathways Involved: The compound may modulate signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and cellular responses.
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s structural analogs differ primarily in substituent groups, which significantly alter physicochemical and biological properties. Key comparisons include:
Key Observations :
Amino Substituents: Diethylamino-methyl groups (as in the target compound) confer higher lipophilicity and solubility compared to dimethylamino analogs . Trifluoromethyl groups (e.g., in ’s compound) enhance metabolic stability and electronic effects, making them suitable for kinase inhibition studies .
Synthetic Routes: Ethanol-mediated condensations are common (e.g., 4-diethylaminosalicylaldehyde + ethyl trifluoroacetoacetate) . Modifications at position 3 (e.g., phenyl vs. methoxyphenyl) require tailored reaction conditions to avoid side products .
Biological Activity: The target compound’s diethylamino-methyl group may improve membrane permeability compared to dimethylamino derivatives, as seen in screening applications . Trifluoromethyl-substituted analogs (e.g., ) show specificity for Glycogen Synthase Kinase-3β (GSK-3β), a therapeutic target in neurodegenerative diseases .
Crystallographic Data: SHELX software () is frequently used for structural determination. For example, the title compound’s analog () crystallizes in a monoclinic system with hydrogen bonding between hydroxyl and carbonyl groups, stabilizing the structure .
Biological Activity
8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one is a synthetic compound categorized under hydroxycoumarins. Its unique structure, which includes a diethylaminomethyl group, enhances its solubility and biological activity, making it an important subject of research in pharmacology and medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C20H21NO3 |
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | 8-(diethylaminomethyl)-7-hydroxy-3-phenylchromen-2-one |
| InChI Key | FFIWPKDKGYYXEH-UHFFFAOYSA-N |
The synthesis of this compound typically involves the Mannich reaction, where hydroxycoumarin is reacted with formaldehyde and diethylamine under acidic conditions, followed by purification methods such as flash chromatography.
The biological activity of 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation. It interacts with DNA and modulates critical signaling pathways, including the MAPK/ERK pathway, leading to altered gene expression and induction of apoptosis in cancer cells.
- Antiproliferative Effects : Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines, including HeLa cells. The mechanism involves the disruption of cellular processes essential for tumor growth.
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one exhibited IC50 values in the low micromolar range against HeLa cells, indicating potent anticancer properties.
-
Neuroprotective Effects :
- In vitro studies have suggested that this compound may possess neuroprotective effects by inhibiting monoamine oxidases (MAOs), which are implicated in neurodegenerative diseases. The compound showed competitive inhibition against MAO-B with an IC50 value of approximately 0.51 μM, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .
- Toxicity Assessments :
Comparative Analysis
The following table compares the biological activities of 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one with similar compounds:
| Compound | IC50 (μM) | Biological Activity |
|---|---|---|
| 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one | 0.51 (MAO-B) | Anticancer, Neuroprotective |
| 7-hydroxy-4-methylcoumarin | >50 | Moderate Antiproliferative |
| 6,7-dihydroxycoumarin | 30 | Weak Anticancer |
This comparative analysis highlights the superior inhibitory activity of 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one against MAO-B compared to other similar compounds.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one?
- Methodological Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction. A representative procedure involves reacting 7-hydroxy-3-phenylcoumarin with diethylamine and formaldehyde under reflux in a polar aprotic solvent (e.g., DMF). Phosphorus oxychloride (POCl₃) is often used as a catalyst, followed by neutralization with NaOH to precipitate the product. Purification is achieved via recrystallization or column chromatography using silica gel and ethyl acetate/hexane mixtures .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and diethylamino group integration (e.g., δ ~3.4 ppm for N-CH₂ protons, δ ~160 ppm for carbonyl carbons) .
- IR Spectroscopy : To identify hydroxyl (~3400 cm⁻¹) and lactone carbonyl (~1700 cm⁻¹) stretches.
- High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ expected at m/z 352.1785) .
Q. How is the purity of this compound assessed in academic research?
- Methodological Answer : Purity is verified via:
- Elemental Analysis : Confirming C, H, N content within ±0.4% of theoretical values.
- HPLC : Using a C18 column with UV detection at 254 nm and acetonitrile/water gradients.
- Melting Point Consistency : Comparing observed values (e.g., 180–182°C) with literature .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed to determine absolute configuration and hydrogen-bonding networks. Crystals are grown via slow evaporation in ethanol. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL (e.g., R1 < 0.05) confirms bond angles, torsion angles, and packing motifs. Disordered diethylamino groups are resolved using PART and SUMP constraints .
Q. What strategies optimize bioactivity through structural modifications?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on:
- Substituent Variation : Replacing the phenyl group with heteroaromatic rings (e.g., thiophene) to enhance lipophilicity and binding affinity .
- Derivatization : Introducing photoactivatable groups (e.g., acryloyl oximes) for targeted drug delivery, as seen in coumarin-based STING agonists .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with biological targets like kinases or DNA gyrase .
Q. How are conflicting spectroscopic data addressed in structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) are resolved by:
- Variable Temperature (VT) NMR : To identify dynamic processes like hindered rotation of the diethylamino group.
- 2D NMR (COSY, HSQC) : To correlate proton-proton and proton-carbon couplings, clarifying substituent connectivity .
- Comparative Analysis : Cross-referencing with analogs (e.g., 7-diethylaminocoumarin derivatives) to isolate spectral anomalies .
Q. What advanced methods validate the compound’s potential as a fluorescent probe?
- Methodological Answer :
- Fluorescence Quantum Yield (Φ) : Measured using a integrating sphere with quinine sulfate as a standard (Φ = 0.55 in ethanol).
- Solvatochromism Studies : Monitoring emission shifts in solvents of varying polarity to assess intramolecular charge transfer (ICT) .
- Two-Photon Absorption (TPA) : Evaluated via femtosecond laser pulses to determine cross-sections for bioimaging applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
